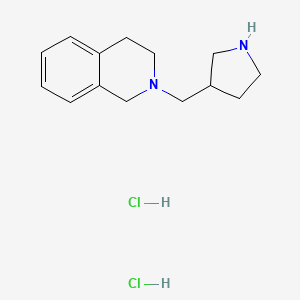
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
説明
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to influence various biochemical pathways . The exact pathways and their downstream effects would need further investigation.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to exhibit a wide spectrum of biological activity . The specific molecular and cellular effects would need further investigation.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生物活性
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tetrahydroisoquinoline core structure, which is known for its ability to interact with various biological targets.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that THIQ derivatives exhibit neuroprotective effects. For instance, studies have shown that certain THIQ compounds can mitigate neurotoxicity in models of Parkinson's disease by reducing oxidative stress and enhancing dopaminergic neuron survival .
- Muscarinic Receptor Antagonism : Some derivatives of tetrahydroisoquinoline have been identified as potent antagonists of muscarinic receptors. A study highlighted that specific THIQ analogs demonstrated high affinity for M2 muscarinic receptors, suggesting potential applications in treating conditions related to cholinergic dysfunction .
- Antimicrobial Activity : Compounds within the THIQ class have also been evaluated for their antimicrobial properties. They have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents .
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in cholinergic and dopaminergic systems.
- Antioxidant Activity : By reducing reactive oxygen species (ROS), this compound can protect neuronal cells from oxidative damage.
- Inhibition of Enzymatic Pathways : Certain THIQ derivatives inhibit enzymes involved in neurotransmitter degradation or synthesis, enhancing their therapeutic potential.
Case Studies
Structural-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents on the Isoquinoline Ring : Variations in substituents can significantly alter receptor affinity and selectivity.
- Pyrrolidine Group : The presence of the pyrrolidine moiety enhances binding to specific biological targets and may improve solubility and bioavailability.
特性
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMUGKJUYMSUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















